molecular formula C15H16N2 B1212764 Dehydropirlindole CAS No. 75804-32-9

Dehydropirlindole

Cat. No.: B1212764
CAS No.: 75804-32-9
M. Wt: 224.3 g/mol
InChI Key: YQUZIBDUSIKQDQ-UHFFFAOYSA-N
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Description

Dehydropirlindole is a derivative of pirlindole, a reversible inhibitor of monoamine oxidase A It is known for its neuroprotective properties, particularly in protecting neuronal cells against oxidative stress-induced cell death

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydropirlindole is synthesized through a series of chemical reactions starting from pirlindole. The synthesis involves the intramolecular alkylation of the indole nitrogen, followed by the reduction of the imine with sodium borohydride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard organic synthesis protocols involving controlled reaction conditions and purification steps to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions: Dehydropirlindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions, such as the reduction of imines, are crucial in its synthesis.

    Substitution: Substitution reactions can modify its chemical structure to produce analogs with potentially different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iron ions.

    Reduction: Sodium borohydride is frequently used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Dehydropirlindole has several scientific research applications, including:

Mechanism of Action

Dehydropirlindole exerts its effects primarily through the inhibition of monoamine oxidase A, reducing the production of hydrogen peroxide and other reactive oxygen species. This inhibition helps protect neuronal cells from oxidative stress. Additionally, it may act as a free radical scavenger, further contributing to its neuroprotective effects .

Comparison with Similar Compounds

    Pirlindole: The parent compound, also a monoamine oxidase A inhibitor.

    Brofaromine: Another reversible inhibitor of monoamine oxidase A.

    Moclobemide: A well-known reversible inhibitor of monoamine oxidase A.

Uniqueness: Dehydropirlindole is unique due to its dual mechanism of action, involving both monoamine oxidase A inhibition and free radical scavenging. This dual action enhances its neuroprotective properties compared to other similar compounds .

Properties

IUPAC Name

12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUZIBDUSIKQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903498
Record name NoName_4174
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75804-32-9
Record name 3,3a-Dehydropyrazidol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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